molecular formula C8H6FNO B12638161 7-fluoro-1H-indol-5-ol

7-fluoro-1H-indol-5-ol

Cat. No.: B12638161
M. Wt: 151.14 g/mol
InChI Key: BHPNRPCMQYNLOO-UHFFFAOYSA-N
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Description

7-fluoro-1H-indol-5-ol is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Chemical Reactions Analysis

7-fluoro-1H-indol-5-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

7-fluoro-1H-indol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-fluoro-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to biological targets, potentially increasing its efficacy. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

7-fluoro-1H-indol-5-ol can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Biological Activity

7-Fluoro-1H-indol-5-ol is a fluorinated derivative of indole that has garnered attention for its potential biological activities. The incorporation of a fluorine atom at the 7-position and a hydroxyl group at the 5-position enhances the compound's lipophilicity, metabolic stability, and overall biological activity. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and therapeutic potentials.

The molecular formula of this compound is C8H6FNO, with a molecular weight of approximately 155.14 g/mol. The structural modifications imparted by the fluorine and hydroxyl groups significantly influence its pharmacological properties.

PropertyValue
Molecular FormulaC8H6FNO
Molecular Weight155.14 g/mol
Fluorine Position7
Hydroxyl Position5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical signaling pathways. The fluorine atom enhances binding affinity, while the hydroxyl group may facilitate interactions through hydrogen bonding.

Key Biological Interactions:

  • Serotonin Receptors: The compound exhibits high affinity for serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and neuroprotection. Activation of this receptor can lead to increased cAMP levels, promoting neuronal growth and synaptogenesis .
  • Kinase Inhibition: Studies have shown that derivatives of indole can inhibit specific kinases involved in cancer proliferation pathways, suggesting potential applications in oncology .

Structure-Activity Relationships (SAR)

Research into SAR has revealed that modifications to the indole core can significantly affect biological activity. For instance, the presence of a fluorine atom at the 7-position has been linked to increased metabolic stability and enhanced receptor binding compared to non-fluorinated analogs.

Notable Findings:

  • Fluorination Effects: The introduction of fluorine improves lipophilicity and metabolic stability, which are crucial for drug development.
  • Hydroxyl Group Role: The hydroxyl group at the 5-position contributes to increased solubility and potential interactions with biological macromolecules.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuroprotective Effects:
    • A study demonstrated that derivatives with a similar structure exhibited protective effects against neuronal damage in models of ischemic stroke, highlighting their potential for treating neurodegenerative diseases .
  • Antimicrobial Activity:
    • Research has indicated that indole derivatives can exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Cancer Therapeutics:
    • Investigations into the compound's effects on cancer cell lines have shown promising results in inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation .

Properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

7-fluoro-1H-indol-5-ol

InChI

InChI=1S/C8H6FNO/c9-7-4-6(11)3-5-1-2-10-8(5)7/h1-4,10-11H

InChI Key

BHPNRPCMQYNLOO-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=C(C=C21)O)F

Origin of Product

United States

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